5-Chloroquinazoline-2,4-diamine

説明

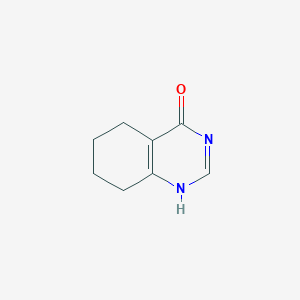

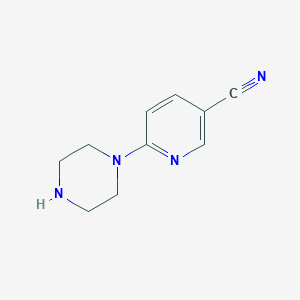

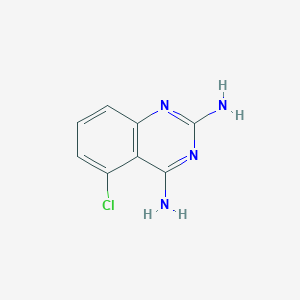

5-Chloroquinazoline-2,4-diamine is a chemical compound with the CAS Number: 17511-21-6 . It has a molecular weight of 194.62 and is typically in powder form .

Molecular Structure Analysis

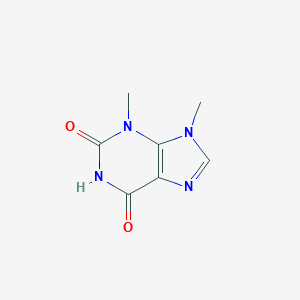

The InChI Code for 5-Chloroquinazoline-2,4-diamine is 1S/C8H7ClN4/c9-4-2-1-3-5-6 (4)7 (10)13-8 (11)12-5/h1-3H, (H4,10,11,12,13) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloroquinazoline-2,4-diamine are not available, it’s worth noting that halogenated quinazolinones and quinazolines are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions .Physical And Chemical Properties Analysis

5-Chloroquinazoline-2,4-diamine is a powder with a melting point of 183-188°C . It is stored at room temperature .科学的研究の応用

Metal-Catalyzed Cross-Coupling Reactions

5-Chloroquinazoline-2,4-diamine, as a halogenated quinazoline derivative, is a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . These reactions yield novel polysubstituted derivatives .

Carbon-Heteroatom Bond Formation

In addition to carbon-carbon bond formation, 5-Chloroquinazoline-2,4-diamine can also be used in carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling . This process also results in novel polysubstituted derivatives .

Synthesis of Biologically Relevant Compounds

The compound has been used in the synthesis of biologically relevant compounds. For example, 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors . These compounds were found to be ghrelin receptor and vasopressin V 1b receptor antagonists .

Synthesis of Tyrosine Kinase Inhibitors

5-Chloroquinazoline-2,4-diamine has been used in the synthesis of tyrosine kinase inhibitors. Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline derivative, is an oral dual tyrosine kinase inhibitor that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells .

Synthesis of Aurora A Inhibitors

The compound has been used in the synthesis of Aurora A inhibitors. The 6-alkynylated 4-aminoquinazolines serve as selective inhibitors of Aurora A .

Synthesis of Angiogenesis Inhibitors

5-Chloroquinazoline-2,4-diamine has been used in the synthesis of angiogenesis inhibitors. The 4-anilinoquinazoline derivative CP-724,714 is a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian, and other types of cancer .

作用機序

Target of Action

5-Chloroquinazoline-2,4-diamine is a derivative of quinazolines, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The primary targets of these compounds are often specific molecular pathways involved in cancer development .

Mode of Action

Studies of similar quinazoline derivatives have demonstrated antiproliferative action against various cell lines . This suggests that 5-Chloroquinazoline-2,4-diamine may interact with its targets to inhibit cell proliferation, a key process in tumor growth .

Biochemical Pathways

Given the antiproliferative effects observed in similar quinazoline derivatives, it is likely that this compound affects pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

Information on the pharmacokinetics of 5-Chloroquinazoline-2,4-diamine is currently limited. It is known that the compound is a solid at room temperature , suggesting that it may require a suitable delivery system to ensure bioavailability.

Result of Action

The result of 5-Chloroquinazoline-2,4-diamine’s action is likely to be a reduction in cell proliferation, given the observed effects of similar quinazoline derivatives . This could potentially lead to a decrease in tumor growth in the context of cancer treatment .

Action Environment

The action of 5-Chloroquinazoline-2,4-diamine may be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in some organic solvents such as ethanol, methanol, and chloroform . This suggests that the compound’s action, efficacy, and stability may be affected by the solvent used for delivery .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

将来の方向性

Quinazoline derivatives are being explored for their potential therapeutic applications in cancer treatment . The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .

特性

IUPAC Name |

5-chloroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVDQDKAMWPQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169932 | |

| Record name | 2,4-Quinazolinediamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinazoline-2,4-diamine | |

CAS RN |

17511-21-6 | |

| Record name | 2,4-Quinazolinediamine, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17511-21-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。